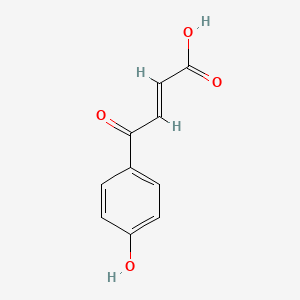

2-(4-Hydroxybenzoyl)prop-2-enoic acid

描述

Contemporary Significance and Research Trajectories of 4-HYDROXYBENZOYLACRYLIC ACID

The contemporary significance of 4-hydroxybenzoylacrylic acid stems from its diverse bioactive properties, which have paved the way for numerous research trajectories. It is recognized for its antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netbenthamscience.com Current research is heavily focused on exploring its therapeutic potential for a range of chronic diseases. taylorandfrancis.combenthamdirect.com

Studies have demonstrated its potential in mitigating oxidative stress-related conditions, including cardiovascular diseases and neurodegenerative disorders. mdpi.combenthamdirect.com Furthermore, its ability to inhibit the growth of various cancer cell lines has established it as a compound of interest in oncology research. taylorandfrancis.combanglajol.info In the field of materials science, research has explored its use as a natural and environmentally friendly corrosion inhibitor for metals like iron. The cosmetic industry has also taken an interest in 4-hydroxybenzoylacrylic acid for its skin-protective and antimelanogenic effects. mdpi.com

Interactive Data Table: Key Research Findings on 4-HYDROXYBENZOYLACRYLIC ACID

| Research Area | Key Findings | References |

| Antioxidant Activity | The phenyl hydroxyl group enables it to donate hydrogen or electrons, effectively scavenging free radicals. mdpi.com It can also activate antioxidant responsive gene expression. mdpi.com | mdpi.com |

| Anti-inflammatory Effects | It has been shown to decrease the expression of inflammatory mediators like TNF-α and IL-6. mdpi.com | mdpi.com |

| Anticancer Potential | Studies have shown it can inhibit the proliferation of colon cancer cells and induce apoptosis. taylorandfrancis.combanglajol.info | taylorandfrancis.combanglajol.info |

| Neuroprotective Effects | Research indicates it may offer protection against neurotoxicity. banglajol.info | banglajol.info |

| Antimicrobial Properties | It has demonstrated the ability to reduce the growth of various bacteria. researchgate.net | researchgate.net |

Stereochemical Considerations and Isomeric Forms in 4-HYDROXYBENZOYLACRYLIC ACID Research

4-Hydroxybenzoylacrylic acid can exist as geometric isomers, specifically the (E) and (Z) configurations, which correspond to the trans and cis isomers, respectively. hmdb.ca This isomerism is a critical aspect of its chemistry, as the different spatial arrangements of the atoms can lead to variations in physical properties and biological activities. The trans isomer is generally the more abundant and stable form found in nature. hmdb.canist.gov

Investigations of (E)-Configuration

The (E)-isomer of 4-hydroxybenzoylacrylic acid, also referred to as trans-p-coumaric acid, is the most common and extensively studied form. nist.gov Its synthesis can be achieved through various methods, including the Perkin reaction, Knoevenagel condensation, and more modern, eco-friendly approaches like visible light photoredox catalysis, which can produce (E)-p-coumaric acid with high stereoselectivity and yield. mdpi.comencyclopedia.pub

Research on the (E)-configuration has elucidated its significant role as a precursor in the biosynthesis of other important compounds, such as 4-ethylphenol (B45693) in wine, which is produced by the yeast Brettanomyces. wikipedia.org Furthermore, its ester, ethyl (E)-3-(4-hydroxyphenyl)acrylate, is noted for its antioxidant properties and use as a pharmaceutical intermediate. ontosight.ai

Interactive Data Table: Properties of (E)-4-HYDROXYBENZOYLACRYLIC ACID

| Property | Value | References |

| IUPAC Name | (2E)-3-(4-hydroxyphenyl)prop-2-enoic acid | nist.gov |

| CAS Registry Number | 501-98-4 | nist.govchemicalbook.com |

| Molecular Formula | C₉H₈O₃ | nist.govchemicalbook.com |

| Molecular Weight | 164.16 g/mol | banglajol.infochemicalbook.com |

| Melting Point | 211.5 °C | banglajol.infonih.gov |

| Appearance | Crystalline yellowish-green powder | banglajol.info |

| Solubility | Soluble in ethanol, dimethylformamide, and DMSO; not easily soluble in water. | banglajol.info |

Studies of (2E)-Configuration

The nomenclature (2E)- is used to specify the configuration around the double bond at position 2 of the propenoic acid chain. According to the Cahn-Ingold-Prelog priority rules, this designation unambiguously defines the trans isomer. The National Institute of Standards and Technology (NIST) uses "2-Propenoic acid, 3-(4-hydroxyphenyl)-, (2E)-" as a synonym for trans-p-coumaric acid, highlighting the scientific standard for its stereochemical description. nist.govchemicalbook.com

Studies focusing on the (2E)-configuration are inherently investigations of the trans isomer. Theoretical studies using methods like Density Functional Theory (DFT) have been employed to optimize the equilibrium geometry of trans-p-coumaric acid in its ground and excited states to understand its photoisomerization behavior. researchgate.net These computational studies are crucial for understanding its role in biological systems, such as its function as the chromophore in photoactive yellow proteins. researchgate.net

属性

CAS 编号 |

24849-48-7 |

|---|---|

分子式 |

C10H8O4 |

分子量 |

192.17 g/mol |

IUPAC 名称 |

2-(4-hydroxybenzoyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H8O4/c1-6(10(13)14)9(12)7-2-4-8(11)5-3-7/h2-5,11H,1H2,(H,13,14) |

InChI 键 |

YASXTZFENFJJKU-UHFFFAOYSA-N |

手性 SMILES |

C1=CC(=CC=C1C(=O)/C=C/C(=O)O)O |

规范 SMILES |

C1=CC(=CC=C1C(=O)C=CC(=O)O)O |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxybenzoylacrylic Acid

Established Chemical Synthesis Routes for 4-HYDROXYBENZOYLACRYLIC ACID

The synthesis of 4-hydroxybenzoylacrylic acid can be achieved through several chemical pathways, primarily involving condensation reactions and catalytic methods.

Condensation Reactions Involving 4-Hydroxybenzoic Acid and Acrylic Acid Derivatives

A primary route to 4-hydroxybenzoylacrylic acid involves the condensation of 4-hydroxybenzoic acid or its derivatives with acrylic acid or its analogues. This can be conceptualized through reactions like the Friedel-Crafts acylation, where the aromatic ring of a phenol (B47542) (in this case, 4-hydroxybenzoic acid) attacks an acyl halide or anhydride (B1165640) derived from a dicarboxylic acid related to acrylic acid.

Another relevant synthetic transformation is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group. mdpi.com In a related context, the synthesis of hydroxycinnamic acid derivatives, which share structural similarities with 4-hydroxybenzoylacrylic acid, has been achieved through Heck coupling reactions between iodophenol and acrylic acid in the presence of a base. mdpi.com

Catalytic Approaches in 4-HYDROXYBENZOYLACRYLIC ACID Synthesis

Catalysis plays a significant role in the synthesis of related compounds, suggesting potential applications in the production of 4-hydroxybenzoylacrylic acid. For instance, the synthesis of 4-methoxybiphenyl (B1664174) has been demonstrated using a Suzuki-Miyaura cross-coupling reaction catalyzed by palladium on carbon (Pd/C) under microwave irradiation. scielo.org.mx This highlights the potential of palladium-catalyzed cross-coupling reactions in forming the carbon-carbon bonds necessary for the backbone of 4-hydroxybenzoylacrylic acid.

Furthermore, acid catalysts are commonly employed in various organic syntheses. Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄), as well as Lewis acids such as aluminum chloride (AlCl₃), are effective in promoting reactions like esterification and condensation. grafiati.commdpi.com Deep eutectic solvents (DES), which can act as acid catalysts, offer a greener alternative with advantages like non-toxicity and reusability. nih.gov For example, a DES prepared from methyltriphenylphosphonium (B96628) bromide and 3,4-dihydroxybenzoic acid has been successfully used as a catalyst. nih.gov

Derivatization Strategies and Analogue Synthesis for 4-HYDROXYBENZOYLACRYLIC ACID

The functional groups of 4-hydroxybenzoylacrylic acid, namely the carboxylic acid, the ketone, the alkene, and the phenol, provide multiple sites for chemical modification, enabling the synthesis of a wide range of derivatives and analogues.

Synthesis of Substituted 4-Oxobutenoic Acid Derivatives

The core structure of 4-hydroxybenzoylacrylic acid is a substituted 4-oxobutenoic acid. Research into similar scaffolds has yielded various synthetic strategies. For instance, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been synthesized by reacting substituted 2,4-dioxobut-2-enoic acids with furan-2-carbohydrazide. chimicatechnoacta.ru These derivatives can undergo intramolecular cyclization to form other heterocyclic structures. chimicatechnoacta.ru

The synthesis of 4-(4-indolyl)-3-oxobutanoic acid derivatives has been achieved through the reaction of 5-halo-4-oxo-4,5,6,7-tetrahydroindoles with the dianion of acetoacetic acid esters, followed by dehydration and dehydrohalogenation. clockss.org This demonstrates a pathway to introduce complex substituents onto the butenoic acid backbone.

A study on protein kinase B inhibitors identified (E)-4-oxo-crotonic acid as a key scaffold. rsc.org Structure-activity relationship (SAR) investigations on this scaffold led to the synthesis of various derivatives, revealing that an α,β-unsaturated ketone and a "trans-" configuration were crucial for activity. rsc.org

Table 1: Synthesis of Substituted 4-Oxobutenoic Acid Derivatives

| Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|

| Substituted 2,4-dioxobut-2-enoic acids | Furan-2-carbohydrazide | Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids | chimicatechnoacta.ru |

| 5-Halo-4-oxo-4,5,6,7-tetrahydroindoles | Dianion of acetoacetic acid esters | 4-(4-Indolyl)-3-oxobutanoic acid derivatives | clockss.org |

Preparation of Amino Acid Conjugates and Related Scaffolds

The conjugation of molecules with amino acids is a common strategy in medicinal chemistry to enhance properties like solubility and bioavailability. Amino acid conjugates of various natural compounds have been synthesized, often involving the formation of an amide bond between the carboxylic acid of the parent molecule and the amino group of the amino acid. mdpi.com

Standard coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxybenzotriazole (HOBt) are frequently used to facilitate these reactions. mdpi.comnih.gov For example, amino acid esters of betulin (B1666924) have been prepared by first activating Boc-protected L-amino acids with carbonyldiimidazole (CDI) before reacting with betulin. mdpi.com A similar approach could be applied to the carboxylic acid group of 4-hydroxybenzoylacrylic acid.

The synthesis of amino acid derivatives of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid has been achieved by reacting the acid with primary and secondary amines, demonstrating the reactivity of the butenoic acid structure towards nucleophilic addition by amines. ias.ac.in

Table 2: Methods for Amino Acid Conjugation

| Parent Compound | Coupling Method/Reagents | Conjugate Type | Reference |

|---|---|---|---|

| Glycyrrhizinic acid | EDC, HOBt, amino acid methyl esters | Carboxy-protected amino acid conjugates | nih.gov |

| Cinnamic acids | EDC, HOBt, triethylamine | Amino acid ester conjugates | mdpi.com |

| Betulin | CDI, Boc-protected L-amino acids | Monosubstituted betulin esters | mdpi.com |

Structural Modification and Functional Group Interconversions

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.com For 4-hydroxybenzoylacrylic acid, this could involve reactions at the carboxylic acid, ketone, alkene, and phenol moieties.

Carboxylic Acid Group: The carboxylic acid can be converted to an ester (esterification), an amide (amidation), or an acyl halide. solubilityofthings.comsolubilityofthings.com It can also be reduced to a primary alcohol. solubilityofthings.com

Ketone Group: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.comimperial.ac.uk

Alkene Group: The carbon-carbon double bond can undergo hydrogenation to form a saturated derivative. It can also participate in addition reactions, such as the Aza-Michael addition with nitrogen nucleophiles. ias.ac.in

Phenol Group: The hydroxyl group can be converted to an ether or an ester. The aromatic ring itself can undergo electrophilic substitution reactions.

These interconversions allow for the creation of a diverse library of compounds derived from 4-hydroxybenzoylacrylic acid, each with potentially unique chemical and physical properties.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Hydroxybenzoylacrylic acid |

| 4-Hydroxybenzoic acid |

| Acrylic acid |

| 4-Methoxybiphenyl |

| Phenylboronic acid |

| 4-Iodoanisole |

| Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids |

| Furan-2-carbohydrazide |

| 4-(4-Indolyl)-3-oxobutanoic acid |

| (E)-4-oxo-crotonic acid |

| 4-[4-Methoxy-3-methylphenyl]-4-oxobutenoic acid |

| Glycyrrhizinic acid |

| Cinnamic acid |

| Betulin |

| 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) |

| N-Hydroxybenzotriazole (HOBt) |

| Carbonyldiimidazole (CDI) |

| Sodium borohydride |

| Lithium aluminum hydride |

| Methyltriphenylphosphonium bromide |

| 3,4-Dihydroxybenzoic acid |

| Sulfuric acid |

| Phosphoric acid |

| Aluminum chloride |

Advanced Reaction Chemistry of 4-HYDROXYBENZOYLACRYLIC ACID

Intramolecular Cyclization Processes

Intramolecular cyclization refers to the formation of a cyclic molecule from a single starting molecule containing two reactive functional groups. In the context of 4-hydroxybenzoylacrylic acid, its structural features—a carboxylic acid, a ketone, an alkene, and a phenol—offer multiple possibilities for intramolecular reactions, leading to the formation of various heterocyclic and carbocyclic ring systems. These cyclization reactions are often facilitated by acid or base catalysis.

One notable example is the intramolecular cyclization of diesters, known as the Dieckmann condensation, which yields cyclic β-keto esters. libretexts.org This type of reaction typically works best for forming five- and six-membered rings. libretexts.org The mechanism involves the deprotonation of an α-hydrogen to one ester group, followed by nucleophilic attack on the carbonyl carbon of the second ester group within the same molecule. libretexts.org While not a direct cyclization of 4-hydroxybenzoylacrylic acid itself, derivatives of this compound, such as its diester forms, could potentially undergo such cyclizations.

Another relevant transformation is the Paal-Knorr reaction, which is utilized for synthesizing furans from 1,4-dicarbonyl compounds under acidic conditions. mdpi.com Derivatives of 4-hydroxybenzoylacrylic acid that can be converted into 1,4-dicarbonyl structures could serve as precursors for furan-containing molecules through this cyclization method. mdpi.com

Furthermore, base-catalyzed intramolecular nitrile-anionic cyclization has been observed in related systems, leading to the formation of pentacyclic cyano-enones. mdpi.com This highlights the potential for the nitrile derivatives of 4-hydroxybenzoylacrylic acid to undergo complex intramolecular cyclizations to generate polycyclic structures.

The table below summarizes various intramolecular cyclization reactions and their applicability to derivatives of 4-hydroxybenzoylacrylic acid.

| Cyclization Reaction | Reactant Type | Product | Catalyst/Conditions |

| Dieckmann Condensation | Diesters | Cyclic β-keto ester | Base (e.g., alkoxide) |

| Paal-Knorr Reaction | 1,4-Diketones | Furan | Acid |

| Nitrile-Anionic Cyclization | β-Oxonitriles | Cyano-enone | Base (e.g., t-BuOK) |

| Silicon-Assisted Cyclization | Oxoallylsilanes | Methylene-cyclopentanols | Lewis Acid (e.g., TiCl₄) beilstein-journals.org |

Esterification and Hydrolysis Reactions

Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water, typically in the presence of an acid catalyst. chemguide.co.uk For 4-hydroxybenzoylacrylic acid, both the carboxylic acid and the phenolic hydroxyl group can potentially undergo esterification. The reaction is reversible, and to achieve a high yield of the ester, conditions that remove water from the reaction mixture are often employed. chemguide.co.uk

Conversely, hydrolysis is the cleavage of an ester bond to regenerate the carboxylic acid and alcohol. chemguide.co.uklibretexts.org This reaction can be catalyzed by either an acid or a base. chemguide.co.uklibretexts.org

Acid-Catalyzed Hydrolysis: This process is the reverse of Fischer esterification. pressbooks.pub The ester is heated with an excess of water in the presence of a strong acid catalyst. chemguide.co.uklibretexts.org The reaction is reversible and does not proceed to completion, establishing an equilibrium between the reactants and products. libretexts.orgsavemyexams.com

Base-Catalyzed Hydrolysis (Saponification): When an ester is heated with a base, such as sodium hydroxide (B78521), the reaction is called saponification. libretexts.orgpressbooks.pub This reaction is irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is no longer reactive towards the alcohol. pressbooks.pubsavemyexams.com To obtain the free carboxylic acid, a subsequent acidification step is required. savemyexams.com

The table below outlines the key differences between acid- and base-catalyzed hydrolysis of esters derived from 4-hydroxybenzoylacrylic acid.

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst | Strong acid (e.g., H₂SO₄, HCl) savemyexams.com | Strong base (e.g., NaOH, KOH) savemyexams.com |

| Reversibility | Reversible, equilibrium is established chemguide.co.uksavemyexams.com | Irreversible, goes to completion savemyexams.com |

| Products | Carboxylic acid and alcohol libretexts.orgsavemyexams.com | Carboxylate salt and alcohol libretexts.orgsavemyexams.com |

| Reaction Conditions | Heat under reflux with excess water/dilute acid chemguide.co.uk | Heat under reflux with dilute alkali savemyexams.com |

Acid-Base Chemical Reactions and Proton Transfer Phenomena

As a molecule containing both an acidic carboxylic acid group and a weakly acidic phenolic hydroxyl group, 4-hydroxybenzoylacrylic acid can participate in various acid-base reactions. The carboxylic acid group is significantly more acidic than the phenolic group and will readily donate a proton to a base.

In an aqueous solution, 4-hydroxybenzoylacrylic acid can act as a Brønsted-Lowry acid, donating a proton to a water molecule to form a hydronium ion and its conjugate base. chemguide.co.uk The extent of this ionization depends on the acid dissociation constant (pKa) of the carboxylic acid group.

The compound can react with bases such as metal hydroxides, carbonates, and hydrogencarbonates to form the corresponding carboxylate salt. chemguide.co.uk For instance, reaction with sodium hydroxide would yield sodium 4-hydroxybenzoylacrylate.

Proton transfer is a fundamental process in these acid-base reactions. mcgill.ca In some molecules, particularly those with intramolecular hydrogen bonds, proton transfer can be a multi-step process. rsc.org Excited-state intramolecular proton transfer (ESIPT) is a phenomenon observed in certain molecules where a proton moves from a donor to an acceptor site within the same molecule upon photoexcitation. mdpi.com This process can be influenced by the surrounding solvent environment. uci.edu While specific studies on the ESIPT of 4-hydroxybenzoylacrylic acid are not detailed, its structure suggests the potential for such phenomena, which could be a subject for further research.

The table below lists common acid-base reactions involving carboxylic acids like 4-hydroxybenzoylacrylic acid.

| Reactant | Product(s) | General Equation |

| Water | Carboxylate ion + Hydronium ion | R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺ chemguide.co.uk |

| Metal Hydroxide | Carboxylate salt + Water | R-COOH + MOH → R-COOM + H₂O chemguide.co.uk |

| Metal Carbonate | Carboxylate salt + Water + Carbon dioxide | 2R-COOH + M₂CO₃ → 2R-COOM + H₂O + CO₂ chemguide.co.uk |

| Metal Hydrogencarbonate | Carboxylate salt + Water + Carbon dioxide | R-COOH + MHCO₃ → R-COOM + H₂O + CO₂ chemguide.co.uk |

| Ammonia | Ammonium carboxylate salt | R-COOH + NH₃ → R-COONH₄ chemguide.co.uk |

Biochemical and Biological Activity Mechanisms of 4 Hydroxybenzoylacrylic Acid

Investigation of Antioxidant Activity Mechanisms

The antioxidant properties of phenolic compounds are of significant interest in scientific research. These compounds can neutralize free radicals, which are unstable molecules that can cause damage to cells. nih.gov

4-Hydroxybenzoyl-acrylic acid's chemical structure, particularly the presence of a hydroxyl group on the aromatic ring, suggests its potential to act as a radical scavenger. mdpi.com Phenolic compounds can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing it from causing cellular damage. rsc.org The stability of the resulting phenoxyl radical is a key factor in the antioxidant efficiency. nih.gov

The radical scavenging activity of phenolic compounds is influenced by the number and position of hydroxyl groups on the aromatic ring. nih.govmdpi.com For instance, studies on similar phenolic acids have shown that the presence of multiple hydroxyl groups can enhance antioxidant activity. nih.gov The specific arrangement of these groups can also play a crucial role in the molecule's ability to scavenge different types of free radicals. nih.gov

| Compound | Radical Scavenging Mechanism | Key Structural Feature |

| Phenolic Compounds | Hydrogen Atom Transfer (HAT) | Hydroxyl (-OH) group on aromatic ring |

| 4-Hydroxybenzoyl-acrylic acid | Predicted to be HAT | Phenolic hydroxyl group |

| Polyphenols | Generally higher activity than monophenols | Multiple hydroxyl groups |

This table is generated based on general principles of antioxidant activity of phenolic compounds and predicts the behavior of 4-Hydroxybenzoyl-acrylic acid based on its structure.

Beyond direct radical scavenging, 4-Hydroxybenzoyl-acrylic acid may exert its antioxidant effects by modulating cellular signaling pathways involved in oxidative stress. One of the most critical pathways is the Keap1-Nrf2-ARE pathway. mdpi.com Under conditions of oxidative stress, the transcription factor Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of antioxidant and cytoprotective enzymes. mdpi.com

These enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are crucial for detoxifying reactive oxygen species (ROS). mdpi.com SOD converts superoxide radicals to hydrogen peroxide, which is then broken down into water and oxygen by CAT and GPx. mdpi.comwikipedia.org The ability of phytochemicals to activate the Nrf2 pathway is a key mechanism for bolstering the cell's endogenous antioxidant defenses. mdpi.com

| Pathway | Key Proteins | Outcome of Activation |

| Keap1-Nrf2-ARE | Keap1, Nrf2 | Increased expression of antioxidant enzymes |

| Enhanced cellular protection against oxidative stress |

This table outlines the key components and outcomes of the Nrf2 antioxidant response pathway.

Radical Scavenging Capabilities

Anti-inflammatory Pathways and Cellular Responses

Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells. oncotarget.com It involves the release of various chemical mediators that orchestrate the recruitment of immune cells to the site of injury. oncotarget.com While essential for healing, chronic inflammation can contribute to a variety of diseases.

4-Hydroxybenzoyl-acrylic acid may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. The inflammatory cascade is largely driven by the synthesis of prostaglandins (B1171923) and leukotrienes from arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. mdpi.commsdvetmanual.com Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes. msdvetmanual.com

Furthermore, the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) by immune cells like macrophages plays a central role in amplifying the inflammatory response. uomustansiriyah.edu.iq Some phenolic compounds have been shown to suppress the expression of these cytokines, thereby dampening inflammation. mdpi.com This can occur through the modulation of key signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which is a master regulator of inflammatory gene expression. mdpi.commdpi.com

| Inflammatory Mediator | Function | Potential Inhibition by Phenolic Compounds |

| Prostaglandins | Vasodilation, pain, fever | Inhibition of COX enzymes |

| Leukotrienes | Bronchoconstriction, chemotaxis | Inhibition of LOX enzymes |

| TNF-α, IL-1β, IL-6 | Pro-inflammatory signaling, immune cell activation | Downregulation of gene expression via NF-κB pathway |

This table summarizes key inflammatory mediators and the potential mechanisms by which phenolic compounds might inhibit their action.

In addition to suppressing pro-inflammatory pathways, 4-Hydroxybenzoyl-acrylic acid could possess immunomodulatory effects, meaning it can influence the activity of the immune system. This can involve the stimulation of certain immune cells or the modulation of cytokine production to achieve a balanced immune response. nih.gov

For example, some natural compounds have been found to enhance the function of macrophages, lymphocytes, and natural killer (NK) cells. nih.gov They can also influence the differentiation of T-helper cells, potentially shifting the balance from a pro-inflammatory Th1 or Th2 response towards a more regulatory phenotype. The immunomodulatory effects of various natural compounds are an active area of research, with potential applications in autoimmune diseases and cancer therapy. frontiersin.orgmdpi.com

| Immune Cell Type | Primary Function | Potential Modulation by Bioactive Compounds |

| Macrophages | Phagocytosis, antigen presentation, cytokine production | Enhanced phagocytic activity, modulation of cytokine secretion |

| Lymphocytes (T and B cells) | Adaptive immunity, antibody production | Regulation of proliferation and differentiation |

| Natural Killer (NK) Cells | Cytotoxicity against infected and tumor cells | Stimulation of cytotoxic activity |

This table describes the functions of key immune cells and how they might be modulated by bioactive compounds.

Inhibition of Inflammatory Mediators and Cytokines

Antimicrobial Efficacy and Mechanistic Elucidation

The search for new antimicrobial agents is a global health priority due to the rise of antibiotic-resistant bacteria. Natural products, including phenolic compounds, are a promising source of new antimicrobial drugs.

The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death. mdpi.com Other proposed mechanisms include the inhibition of essential bacterial enzymes, such as those involved in cell wall synthesis or nucleic acid replication, and interference with bacterial protein synthesis. mdpi.comintec.edu.do The specific mechanism of action can vary depending on the chemical structure of the compound and the type of microorganism. For instance, some compounds may be more effective against Gram-positive bacteria, while others may have a broader spectrum of activity. intec.edu.do A derivative of 4-hydroxybenzoyl-acrylic acid has been noted for its antimicrobial properties. google.com Studies on similar compounds like 1-O-(4-hydroxybenzoyl)-glycerol have demonstrated activity against a range of microorganisms including Staphylococcus aureus, Escherichia coli, Saccharomyces cerevisiae, and Fusarium culmorum. nih.gov

| Microorganism | Observed Effect of Similar Compounds | Potential Mechanism of Action |

| Staphylococcus aureus | Inhibition of growth nih.gov | Disruption of cell membrane, enzyme inhibition mdpi.comintec.edu.do |

| Escherichia coli | Inhibition of growth nih.gov | Disruption of cell membrane, enzyme inhibition mdpi.comintec.edu.do |

| Saccharomyces cerevisiae | Inhibition of growth nih.gov | Disruption of cell membrane, enzyme inhibition mdpi.comintec.edu.do |

| Fusarium culmorum | Inhibition of growth nih.gov | Disruption of cell membrane, enzyme inhibition mdpi.comintec.edu.do |

This table presents microorganisms against which derivatives or similar structures to 4-Hydroxybenzoyl-acrylic acid have shown activity, and the generally accepted antimicrobial mechanisms of phenolic compounds.

Antibacterial Action and Modes of Inhibition

While specific studies on 4-hydroxybenzoyl-acrylic acid are limited, the antibacterial mechanisms of its constituent parts, 4-hydroxybenzoic acid and acrylic acid derivatives, offer significant insights. Phenolic compounds like 4-hydroxybenzoic acid exhibit broad-spectrum antibacterial activity. nih.gov Their primary mode of action often involves the disruption of the bacterial cell membrane. oregonstate.education The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer, altering its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components and the dissipation of ion gradients, which are critical for cellular functions like ATP synthesis. oregonstate.education

Furthermore, these compounds can interfere with bacterial enzyme systems. The hydroxyl and carboxyl groups can form hydrogen bonds with the active sites of enzymes, leading to their inhibition. mdpi.com For some flavonoids, which share structural similarities with phenolic acids, reported mechanisms include the inhibition of DNA gyrase and protein synthesis. mdpi.com The antibacterial efficacy is often linked to the compound's structure, including the length of any carbon chains and the degree of unsaturation. core.ac.uk The general mechanism for many organic acids involves traversing the cell membrane in their undissociated form, then dissociating within the more alkaline cytoplasm, causing acid stress and inhibiting growth. frontiersin.org

Antifungal Properties

Similar to their antibacterial action, the antifungal properties of compounds related to 4-hydroxybenzoyl-acrylic acid are well-documented. Phenolic acids, including derivatives of cinnamic acid and benzoic acid, have demonstrated notable antifungal activity. frontiersin.org One key mechanism is the inhibition of fungal spore germination. mdpi.com

Cinnamic acid derivatives have been reported to interfere with enzymes crucial for fungal survival, such as benzoate (B1203000) 4-hydroxylase, which is involved in aromatic detoxification. mdpi.com The primary antimicrobial effect of many natural compounds, like allicin (B1665233) from garlic, stems from their chemical reaction with thiol groups of various enzymes, including alcohol dehydrogenase and thioredoxin reductase, which can disrupt essential metabolic pathways. nih.gov Some phenolic compounds are direct inhibitors of enzymes like Cyp51, which is essential for the synthesis of ergosterol, a critical component of the fungal cell membrane. mdpi.com This disruption of membrane integrity is a common and effective antifungal strategy.

Enzyme Interaction Studies of 4-HYDROXYBENZOYLACRYLIC ACID and its Analogues

The interaction of 4-hydroxybenzoyl-acrylic acid and its analogues with enzymes is a critical area of research, particularly in the context of developing targeted inhibitors for agricultural and therapeutic applications.

Enzyme Inhibition Kinetics and Characterization (e.g., 4-Hydroxyphenylpyruvate Dioxygenase inhibitors)

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolism pathway, responsible for converting 4-hydroxyphenylpyruvic acid (HPPA) into homogentisic acid (HGA). nih.gov This pathway is vital in plants for the biosynthesis of plastoquinone (B1678516) and tocopherols (B72186) (vitamin E). wikipedia.org Inhibition of HPPD leads to a lack of these essential molecules, which protect chlorophyll (B73375) from photodegradation, ultimately causing the characteristic bleaching or albinism in susceptible plants, followed by death. wikipedia.orgmdpi.com

HPPD inhibitors are a significant class of herbicides. wikipedia.org While 4-hydroxybenzoyl-acrylic acid itself is not a commercialized HPPD inhibitor, its structure is related to the triketone class of HPPD inhibitors, which were developed based on the natural phytotoxin leptospermone. wikipedia.org The inhibition kinetics of these compounds are often characterized by their IC50 values (the concentration required to inhibit 50% of enzyme activity) or their inhibition constants (Ki). For example, studies on other acrylic acid derivatives have shown potent, competitive inhibition against enzymes like urease, with IC50 values significantly lower than standard inhibitors. mdpi.com Similarly, a related compound, trans-3-(4-Methylbenzoyl)-acrylic acid, was investigated as a potential inhibitor of protein tyrosine phosphatases, demonstrating competitive inhibition with a Ki value in the nanomolar range for TC-PTP. google.com

| Compound | Target Enzyme | Inhibition Type | IC50 / Ki Value | Reference |

|---|---|---|---|---|

| (2E)-3-[4-(diethylamino)phenyl]acrylic acid derivative | Urease | Competitive | 10.46 ± 0.03 µM | mdpi.com |

| (2E)-3-(4-methoxyphenyl)acrylic acid derivative | Urease | Competitive | 13.71 ± 0.07 µM | mdpi.com |

| Thiourea (Standard) | Urease | - | 21.5 ± 0.01 µM | mdpi.com |

| trans-3-(4-Methylbenzoyl)-acrylic acid | TC-PTP | Competitive | Ki = 4.1 ± 0.2 nM | google.com |

| trans-3-(4-Methylbenzoyl)-acrylic acid | PTP1B | Competitive | Ki = 23.1 ± 0.7 nM | google.com |

Substrate Binding and Active Site Analysis

Understanding how these molecules bind within the active site of an enzyme is crucial for designing more potent and selective inhibitors. X-ray crystallography and site-directed mutagenesis studies on enzymes that bind analogues of 4-hydroxybenzoyl-acrylic acid, such as 4-hydroxybenzoyl-CoA thioesterase and 4-chlorobenzoyl-coenzyme A (4-CBA-CoA) dehalogenase, have provided detailed structural insights.

In 4-CBA-CoA dehalogenase, the substrate binds in a way that allows for critical hydrogen bond interactions between the substrate's benzoyl carbonyl group and the backbone amide nitrogens of Glycine 114 and Phenylalanine 64. nih.gov These interactions contribute significantly to stabilizing the transition state during catalysis. nih.gov The active site is often a narrow crevice or pocket. nih.govresearchgate.net In the case of 4-hydroxybenzoyl-CoA thioesterase from Arthrobacter sp., the active site is formed by residues from three different subunits of the tetrameric enzyme, with Glutamic acid 73 (Glu73) acting as the catalytic base. nih.gov Structural analyses of HPPD have identified four subpockets within the active site that accommodate different parts of various inhibitors, which can guide the design of new molecules with improved potency. nih.gov

| Enzyme | Key Residue(s) | Function | Reference |

|---|---|---|---|

| 4-CBA-CoA dehalogenase | Asp145 | Acts as the nucleophile, attacking the benzoyl ring. nih.govresearchgate.net | nih.govresearchgate.net |

| 4-CBA-CoA dehalogenase | Gly114, Phe64 | Form hydrogen bonds with the substrate's carbonyl group, stabilizing the transition state. nih.gov | nih.gov |

| 4-CBA-CoA dehalogenase | His81, His90 | Necessary for catalytic function, but not for substrate binding. unm.edu | unm.edu |

| 4-hydroxybenzoyl-CoA thioesterase (Arthrobacter sp.) | Glu73 | Acts as the active site base for catalysis. nih.gov | nih.gov |

Enzyme Immobilization for Biocatalytic Research

Enzyme immobilization is a technique that physically confines or localizes enzymes onto a solid support or matrix. This process is vital for industrial and research applications as it enhances enzyme stability, allows for reuse, and simplifies the separation of the enzyme from the product. mdpi.comufc.br Various methods are employed, including physical adsorption, covalent attachment, and entrapment within a polymer matrix. ufc.brsiirt.edu.tr

Matrices can be natural polymers like agarose (B213101) and gelatin or synthetic polymers such as poly(acrylic acid). ufc.brsiirt.edu.trnih.gov The choice of matrix is critical as it can influence the enzyme's properties, including its optimal pH and thermal stability. siirt.edu.tr For instance, enzymes can be covalently attached to supports like Eupergit-C or glyoxyl-agarose, which can form intense, multi-point attachments that significantly stabilize the enzyme structure. ufc.brsiirt.edu.tr This technology is relevant for enzymes that interact with 4-hydroxybenzoyl-acrylic acid or its derivatives, enabling their use in continuous biocatalytic processes, such as in the synthesis of fine chemicals or for bioremediation. nih.gov

Receptor Agonist Research and Signal Transduction Pathways

Beyond direct enzyme inhibition, acrylic acid derivatives can also function as ligands for cellular receptors, thereby modulating intracellular signal transduction pathways. While research specifically identifying 4-hydroxybenzoyl-acrylic acid as a receptor agonist is scarce, studies on structurally similar molecules provide a framework for its potential activities.

For example, a derivative of tamoxifen (B1202) incorporating an acrylic acid moiety, (E/Z)-3-(4-((E)-1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl)phenyl)acrylic acid (GW7604), acts as a pure antagonist at the estrogen receptor (ER). nih.gov Its binding inhibits the recruitment of coactivators, a critical step in ER-mediated gene transcription. nih.gov This demonstrates that the acrylic acid structure can interact with nuclear hormone receptors and modulate their function.

G Protein-Coupled Receptor (GPCR) Activation (e.g., GPR120 Agonism)

G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. wikipedia.org One such receptor, GPR120 (also known as Free Fatty Acid Receptor 4 or FFAR4), has garnered significant attention as a sensor for long-chain fatty acids, thereby regulating various physiological processes, including metabolic and inflammatory responses. nih.govbiomolther.orgfrontiersin.org GPR120 is expressed in various tissues, including adipose tissue, macrophages, and intestinal cells. mdpi.com

Activation of GPR120 by agonists can initiate a cascade of intracellular events. While a range of natural and synthetic molecules have been identified as GPR120 agonists, the direct interaction of 4-HYDROXYBENZOYLACRYLIC ACID with this receptor is a subject of ongoing investigation. The structural characteristics of 4-HYDROXYBENZOYLACRYLIC ACID suggest a potential for such interactions, which warrants further experimental validation.

Intracellular Calcium Mobilization and Secondary Messenger Systems

The mobilization of intracellular calcium (Ca2+) is a critical secondary messenger system involved in a multitude of cellular functions, from muscle contraction to gene expression. frontiersin.orgmdpi.com An increase in cytosolic Ca2+ concentration can be triggered by the activation of GPCRs, which in turn can activate phospholipase C (PLC). creative-diagnostics.com PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). creative-diagnostics.com IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm. kegg.jp

This transient rise in intracellular Ca2+ can activate a host of downstream signaling proteins, including protein kinases and phosphatases, ultimately leading to a cellular response. frontiersin.org The potential for 4-HYDROXYBENZOYLACRYLIC ACID to modulate GPR120 or other GPCRs suggests a possible role in initiating this calcium signaling cascade. However, direct evidence of 4-HYDROXYBENZOYLACRYLIC ACID-induced calcium mobilization requires further dedicated study.

| Signaling Pathway Component | Function | Potential Modulation by 4-HYDROXYBENZOYLACRYLIC ACID |

| GPR120 (FFAR4) | Cell surface receptor for long-chain fatty acids. wikipedia.orgnih.gov | Under Investigation |

| Phospholipase C (PLC) | Enzyme that generates IP3 and DAG from PIP2. creative-diagnostics.com | Indirect, via potential GPCR activation |

| Inositol 1,4,5-trisphosphate (IP3) | Second messenger that binds to receptors on the endoplasmic reticulum. kegg.jp | Indirect, following PLC activation |

| Intracellular Calcium (Ca2+) | Ubiquitous second messenger regulating numerous cellular processes. frontiersin.org | Potential increase following IP3-mediated release |

Biochemical Roles in Cellular Processes (in vitro)

In addition to its effects on cell signaling, the biochemical roles of 4-HYDROXYBENZOYLACRYLIC ACID in fundamental cellular processes, particularly metabolism, are an active area of research.

Impact on Metabolic Fluxes and Intermediate Formation

Metabolic flux analysis is a powerful tool used to quantify the rates of metabolic reactions within a cell, providing a snapshot of cellular metabolism. nih.govembopress.orgnsf.gov This analysis can reveal how cells utilize nutrients and how metabolic pathways are regulated. The introduction of a novel compound can alter these fluxes, redirecting metabolites towards different pathways. For instance, changes in the flux through central carbon metabolism, such as glycolysis and the tricarboxylic acid (TCA) cycle, can have profound effects on cell growth and function. nih.govarxiv.org The influence of 4-HYDROXYBENZOYLACRYLIC ACID on these metabolic networks is being explored to understand its impact on the formation of key metabolic intermediates.

Interplay with Aromatic Amino Acid Metabolism

Aromatic amino acids, including phenylalanine, tyrosine, and tryptophan, are not only essential building blocks for proteins but also precursors for a wide range of biologically active molecules such as neurotransmitters and hormones. frontiersin.org The metabolism of these amino acids is a complex process involving multiple enzymatic steps. frontiersin.orgcreative-proteomics.com For example, the breakdown of tyrosine involves the intermediate 4-hydroxyphenylpyruvic acid. musculoskeletalkey.com Given the structural similarity of 4-HYDROXYBENZOYLACRYLIC ACID to intermediates in aromatic amino acid metabolism, there is a potential for interaction with the enzymes and pathways involved in their processing. Research is ongoing to determine if 4-HYDROXYBENZOYLACRYLIC ACID can act as a substrate, inhibitor, or modulator of these metabolic pathways.

| Metabolic Process | Key Intermediates/Pathways | Potential Interaction with 4-HYDROXYBENZOYLACRYLIC ACID |

| Central Carbon Metabolism | Glycolysis, TCA Cycle, Pentose (B10789219) Phosphate (B84403) Pathway nsf.gov | Alteration of metabolic fluxes and intermediate concentrations |

| Aromatic Amino Acid Metabolism | Phenylalanine, Tyrosine, Tryptophan pathways frontiersin.org | Potential modulation of enzymatic activity or pathway flux |

Analytical Methodologies for 4 Hydroxybenzoylacrylic Acid Research

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of organic acids like 4-hydroxybenzoylacrylic acid. It allows for the separation of the target analyte from complex mixtures, which is a critical prerequisite for accurate quantification. The choice of chromatographic technique depends on the analyte's physicochemical properties, the sample matrix, and the research objective.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic acids due to its versatility and high resolution. core.ac.uk The development of a robust HPLC method for 4-hydroxybenzoylacrylic acid involves a systematic approach encompassing several key stages. thermofisher.com

The initial step, method scouting , involves screening different stationary phases (columns) and mobile phase compositions to find the best conditions for separating the target compound from other components in the sample. thermofisher.com For a polar compound like 4-hydroxybenzoylacrylic acid, reversed-phase (RP) chromatography is a common choice. pharmaknowledgeforum.com In RP-HPLC, a non-polar stationary phase, such as C18 or C8, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. pharmaknowledgeforum.comnih.gov

The next phase is method optimization , where parameters are fine-tuned to achieve the best possible resolution, peak shape, and analysis time. thermofisher.com This involves adjusting the mobile phase composition (including pH and buffer concentration), flow rate, and column temperature. pharmaknowledgeforum.comresearchgate.net Since 4-hydroxybenzoylacrylic acid is an acidic compound, controlling the pH of the mobile phase is critical to ensure consistent retention and peak shape. researchgate.net An acidic mobile phase, often containing additives like phosphoric acid or formic acid, is typically used to suppress the ionization of the carboxylic acid group, leading to better retention on a reversed-phase column. nih.gov

Method validation is the final step, which formally verifies that the analytical method is suitable for its intended purpose. thermofisher.com This process assesses parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the reliability of the results. nih.gov

Table 1: Example Parameters for HPLC Method Development for Phenolic Acids

| Parameter | Selection/Condition | Rationale/Considerations |

|---|---|---|

| HPLC Mode | Reversed-Phase (RP-HPLC) | Suitable for moderately polar to non-polar analytes. pharmaknowledgeforum.com |

| Stationary Phase (Column) | C18 or C8 | Common choices for separating a wide range of organic molecules based on hydrophobicity. pharmaknowledgeforum.com |

| Mobile Phase | Acetonitrile/Methanol and Water | Gradients or isocratic mixtures are used to elute compounds. nih.gov |

| pH Modifier | Phosphoric Acid / Formic Acid | Suppresses ionization of acidic analytes to improve retention and peak shape. nih.govresearchgate.net |

| Detector | UV Detector | Phenolic compounds like 4-hydroxybenzoylacrylic acid exhibit strong UV absorbance. pharmaknowledgeforum.com |

| Elution Mode | Gradient or Isocratic | Gradient elution is often preferred for complex samples containing compounds with a wide range of polarities. pharmaknowledgeforum.com |

For enhanced sensitivity and selectivity, Ultra-High-Pressure Liquid Chromatography (UPLC) is often coupled with tandem mass spectrometry (MS/MS). UPLC systems use columns with smaller particle sizes (<2 µm), which allows for faster analysis and improved resolution compared to traditional HPLC. mdpi.com

The coupling of UPLC with MS/MS provides a powerful analytical tool for identifying and quantifying trace levels of compounds in complex matrices. measurlabs.com After chromatographic separation, the analyte enters the mass spectrometer's ion source, where it is ionized, typically using electrospray ionization (ESI). chromatographyonline.com The resulting ions are then separated in the first mass analyzer, fragmented, and the fragment ions are analyzed in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for the unambiguous identification and quantification of the target analyte, even in the presence of co-eluting matrix components. vu.edu.au

A UPLC-MS/MS method was developed for the analysis of various metabolites, including 4-hydroxybenzoic acid, a related compound. nih.gov This method utilized a sensitive detection system that could quantify metabolites down to low micromolar concentrations, demonstrating the technique's suitability for detailed metabolic studies. nih.gov

Table 2: Typical UPLC-MS/MS System Configuration for Aromatic Acid Analysis

| Component | Specification | Purpose |

|---|---|---|

| Chromatography System | ACQUITY UPLC I-Class or similar | Provides high-resolution separation with short analysis times. |

| Column | ACQUITY UPLC BEH C18 (e.g., 100 × 2.1 mm, 1.7 μm) | Reversed-phase column with small particles for efficient separation. mdpi.com |

| Mobile Phase | Water and Methanol/Acetonitrile with Formic Acid | Creates a gradient to separate analytes based on polarity. mdpi.comchromatographyonline.com |

| Ionization Source | Electrospray Ionization (ESI) | Generates charged ions from the analyte molecules for MS analysis. chromatographyonline.com |

| Mass Analyzer | Triple Quadrupole (TQ) | Allows for highly selective and sensitive detection using MRM. measurlabs.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of metabolites. metbio.net It is particularly well-suited for volatile and thermally stable compounds. For non-volatile compounds like organic acids, a derivatization step is required to increase their volatility. nih.gov This typically involves converting polar functional groups, such as carboxylic acids and hydroxyls, into less polar and more volatile esters or silyl (B83357) ethers. nih.govnih.gov

In GC-MS, separation is achieved based on the compounds' boiling points and their interaction with the stationary phase of the GC column. metbio.net As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for compound identification. metbio.net

GC-MS has been successfully used to analyze a wide range of metabolites in biological samples. For instance, a validated GC-MS method was used for the determination of 4-hydroxyproline (B1632879) in plasma and urine, demonstrating its reliability for quantitative metabolic analysis. nih.gov Similarly, the Golm Metabolome Database contains GC-MS data for the derivatized form of 4-hydroxybenzoic acid, a structural relative of 4-hydroxybenzoylacrylic acid. hmdb.ca

The separation of 4-hydroxybenzoylacrylic acid can be achieved using several HPLC modes, each operating on a different principle.

Reversed-Phase (RP) Chromatography : This is the most common mode for organic acid analysis. shimadzu.com Separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (e.g., C18). nih.gov A polar mobile phase is used, and less polar (more hydrophobic) compounds are retained longer on the column. nih.gov The retention of 4-hydroxybenzoylacrylic acid can be controlled by adjusting the organic solvent content and the pH of the mobile phase. pharmaknowledgeforum.com

Anion Exchange Chromatography : This mode separates molecules based on their net negative charge. shimadzu.com The stationary phase contains fixed positive charges (anionic exchange sites). shimadzu.com Anionic analytes, like the carboxylate form of 4-hydroxybenzoylacrylic acid, are retained on the column through electrostatic interactions. Elution is achieved by increasing the ionic strength or changing the pH of the mobile phase to displace the analyte from the stationary phase. shimadzu.com

Ion Exclusion Chromatography : This technique is particularly effective for separating weak acids, such as organic acids, from strong acids and other sample components. shimadzu.com The stationary phase is typically a cation exchange resin in the H+ form. oiv.int Separation is based on the principle of Donnan exclusion, where highly ionized strong acids are repelled by the negatively charged stationary phase and elute quickly. shimadzu.com Weaker acids, like 4-hydroxybenzoylacrylic acid, are less ionized in the acidic mobile phase and can penetrate the pores of the stationary phase to varying degrees, leading to their separation. shimadzu.com In this mode, organic acids generally elute in order of their pKa values. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Metabolites

Advanced Spectrometric and Electrochemical Detection Methods

Following chromatographic separation, a sensitive and selective detection method is required for quantification. For 4-hydroxybenzoylacrylic acid, spectrometric methods are most commonly employed.

Ultraviolet-Visible (UV-Vis) spectroscopy is a robust and widely used detection method for HPLC. sci-hub.se It is based on the principle that molecules with chromophores, such as the aromatic ring and conjugated double bonds in 4-hydroxybenzoylacrylic acid, absorb light at specific wavelengths in the UV or visible range. researchgate.net

According to the Beer-Lambert law, the amount of light absorbed by a sample is directly proportional to the concentration of the analyte. unchainedlabs.com By measuring the absorbance at a specific wavelength (λmax), where the compound shows maximum absorption, the concentration of 4-hydroxybenzoylacrylic acid can be accurately determined. jchr.orgscielo.org.mx A UV-Vis spectrophotometer or a diode-array detector (DAD) is used to measure the absorbance of the eluent as it exits the HPLC column. nih.gov The detector's ability to scan a range of wavelengths is particularly useful during method development to determine the optimal wavelength for detection and to check for peak purity. researchgate.net For phenolic acids, the relevant absorption wavelengths typically fall within the 240–400 nm range. sci-hub.se

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is a powerful tool for the analysis of 4-hydroxybenzoylacrylic acid, often coupled with a chromatographic separation technique like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Pressure Liquid Chromatography (UPLC). nih.govmeasurlabs.com This combination, known as LC-MS, allows for both the separation of the compound from a complex mixture and its subsequent identification and quantification based on its mass-to-charge ratio (m/z). measurlabs.com

In a typical LC-MS/MS analysis of compounds structurally related to 4-hydroxybenzoylacrylic acid, such as other hydroxybenzoic acids, electrospray ionization (ESI) is a commonly used soft ionization technique. nih.govvu.edu.au For phenyl-containing acids, negative ion mode ([M-H]⁻) is often preferred for the precursor ions. nih.gov The mass spectrometer can be operated in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored. nih.gov For instance, a study on monohydroxybenzoic acids utilized the characteristic MRM transition of m/z 137 → 93 for quantification. vu.edu.au

Table 1: Predicted and Observed Ions for Structurally Similar Compounds

| Compound | Ionization Mode | Precursor Ion (m/z) | Fragment Ions (m/z) | Reference |

| Monohydroxybenzoic acids | ESI-MS/MS | 137 | 93 | vu.edu.au |

| 4-hydroxybenzaldehyde (B117250) | ESI-ITFT (MS2) | - | 93.0345, 121.0294 | |

| 4-Hydroxyphenyllactic acid | UPLC-MS/MS (ESI-) | [M-H]⁻ | Not specified | nih.gov |

This table is illustrative and based on compounds structurally related to 4-hydroxybenzoylacrylic acid.

Electrochemical Detection Principles and Applications

Electrochemical detection offers a sensitive and selective alternative for the analysis of electroactive compounds like 4-hydroxybenzoylacrylic acid. This technique measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. nih.govrsc.org The principle relies on the presence of an oxidizable or reducible functional group within the molecule. For phenolic compounds like 4-hydroxybenzoylacrylic acid, the hydroxyl group on the aromatic ring is electroactive. frontiersin.org

The application of electrochemical detectors, often coupled with HPLC, has been demonstrated for the analysis of various organic acids and phenolic compounds. nih.govub.edu For example, a method for the assay of urinary 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid) utilized liquid chromatography with direct electrochemical detection. nih.gov The choice of the working electrode material and the applied potential are critical parameters that are optimized to achieve high sensitivity and selectivity. mdpi.com While direct electrochemical detection of 4-hydroxybenzoylacrylic acid is plausible due to its phenolic group, specific studies detailing its electrochemical behavior were not found in the search results. However, the principles applied to similar compounds, such as acetylsalicylic acid and its hydrolysis product salicylic (B10762653) acid, demonstrate the feasibility of this approach. mdpi.com

Conductivity Detection Systems

Conductivity detection is primarily used in ion chromatography for the analysis of ionic species. phytosafe.com It measures the electrical conductivity of the eluent as it passes through the detector cell. This method is highly sensitive for the determination of inorganic anions and cations, as well as organic acids. shimadzu.commetrohm.com

For the analysis of organic acids, a technique called suppressed conductivity detection is often employed. shimadzu.com This involves the use of a suppressor device after the analytical column, which reduces the conductivity of the eluent (background) while enhancing the conductivity of the analyte ions. thermofisher.cn This results in lower background noise and higher sensitivity. shimadzu.com Post-column pH-buffered electrical conductivity detection is another approach that allows for the selective and high-sensitivity analysis of organic acids by ensuring they are in a dissociated state before reaching the detector. shimadzu.com While specific applications for 4-hydroxybenzoylacrylic acid using conductivity detection were not found, its acidic nature makes it a potential candidate for analysis by ion-exclusion chromatography coupled with a conductivity detector, particularly in matrices where other detection methods may suffer from interference. metrohm.com

Method Validation and Quantification Protocols in Academic Research

Method validation is a critical process in analytical chemistry that demonstrates that an analytical method is suitable for its intended purpose. globalresearchonline.net It ensures the reliability, reproducibility, and accuracy of the results obtained. certified-laboratories.com The key parameters evaluated during method validation are guided by international standards such as those from the International Council for Harmonisation (ICH). europa.euwjarr.com

Linearity, Accuracy, and Precision Assessments

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. globalresearchonline.netwjarr.com Linearity is typically evaluated by analyzing a series of standards at different concentrations (a minimum of 5 is often recommended) and plotting the response against the concentration. wjarr.com The relationship is considered linear if the correlation coefficient (r²) is close to 1 (e.g., >0.99). scielo.brijpsonline.com For example, a validated HPLC method for azelaic acid showed a linear relationship in the concentration range of 5-400 µg/ml with a correlation coefficient of 0.998. ijpsonline.com

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted reference value. globalresearchonline.net It is often determined through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and the percentage of the analyte recovered by the method is calculated. pcdn.co Accuracy should be assessed at a minimum of three concentration levels over the specified range, with multiple replicates. europa.eu Acceptable recovery values are typically within a defined range, such as 80-120%. lcms.cz

Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at three levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. europa.eu

Intermediate Precision: The precision within the same laboratory but with different analysts, on different days, or with different equipment. europa.eu

Reproducibility: The precision between different laboratories (inter-laboratory precision). globalresearchonline.net Acceptable RSD values for precision are often specified by regulatory bodies or depend on the application; for example, an RSD of ≤2% is often considered acceptable. ijpsonline.com

Table 2: Representative Acceptance Criteria for Linearity, Accuracy, and Precision

| Parameter | Common Acceptance Criteria | Reference |

| Linearity (Correlation Coefficient, r²) | > 0.99 | scielo.brijpsonline.com |

| Accuracy (% Recovery) | 80 - 120% | lcms.cz |

| Precision (Relative Standard Deviation, %RSD) | ≤ 2% | ijpsonline.com |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. certified-laboratories.comnih.gov It is the concentration that provides a signal that is statistically different from the background noise.

Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. globalresearchonline.netnih.gov The LOQ is a critical parameter for the quantitative analysis of low levels of an analyte. fudschem.com

Several methods can be used to determine the LOD and LOQ, including:

Based on Signal-to-Noise Ratio: This approach is applicable to analytical procedures that exhibit baseline noise. wjarr.com Typically, a signal-to-noise ratio of 3:1 is used to estimate the LOD, and a ratio of 10:1 is used for the LOQ. wjarr.com

Based on the Standard Deviation of the Response and the Slope: This is a more statistical approach where the LOD and LOQ are calculated from the standard deviation of the blank or the residual standard deviation of the regression line of the calibration curve, and the slope of the calibration curve. wjarr.comsepscience.com The formulas are:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) where σ is the standard deviation of the response and S is the slope of the calibration curve. wjarr.comsepscience.com

The determined LOD and LOQ values should be experimentally verified by analyzing a suitable number of samples at or near these concentrations. sepscience.com For example, in the validation of a method for organic acids, the LOD and LOQ were found to be in the range of 0.0003 to 0.0005 g/100 mL and 0.0010 to 0.0015 g/100 mL, respectively. scielo.br

Table 3: Common Approaches for LOD and LOQ Determination

| Approach | Formula / Ratio | Description | Reference |

| Signal-to-Noise Ratio | LOD ≈ 3:1, LOQ ≈ 10:1 | Compares the signal from the analyte to the background noise. | wjarr.com |

| Standard Deviation of Response and Slope | LOD = 3.3 × (σ / S), LOQ = 10 × (σ / S) | Uses the standard deviation of the blank or regression line (σ) and the slope of the calibration curve (S). | wjarr.comsepscience.com |

Mitigation of Matrix Effects in Complex Samples

The quantitative analysis of 4-HYDROXYBENZOYLACRYLIC ACID in complex matrices, such as biological fluids, environmental samples, and food products, is frequently challenged by the phenomenon known as the matrix effect. longdom.org This effect arises from the co-eluting endogenous or exogenous components of the sample matrix that interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. longdom.orgchromatographyonline.com Such interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method. chromatographyonline.com Consequently, the implementation of effective strategies to mitigate or compensate for matrix effects is a critical step in method development for reliable quantification. longdom.org

Several approaches can be employed, broadly categorized into advanced sample preparation, chromatographic optimization, and strategic calibration methods. chromatographyonline.comchromatographyonline.com The choice of strategy depends on the nature of the matrix, the concentration of the analyte, and the required sensitivity of the assay. mdpi.com

Advanced Sample Preparation Techniques

The primary goal of sample preparation is to remove interfering matrix components while efficiently recovering the analyte of interest. chromatographyonline.com While simpler methods like "dilute-and-shoot" can sometimes reduce matrix effects, they are often only feasible when the analyte concentration is high and the method has sufficient sensitivity. chromatographyonline.commdpi.com For more complex samples, more rigorous cleanup is necessary.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. By adjusting the pH of the aqueous phase to be at least two units away from the pKa of an acidic analyte like 4-HYDROXYBENZOYLACRYLIC ACID, its protonated (uncharged) form can be selectively extracted into a nonpolar organic solvent, leaving many polar, interfering substances behind. chromatographyonline.com While LLE can produce clean extracts, it may suffer from low recovery for more polar analytes. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup. chromatographyonline.com It utilizes a solid sorbent material to retain the analyte, which is then eluted with a small volume of solvent, while matrix interferences are washed away. For an acidic compound, various SPE mechanisms can be employed. Reversed-phase SPE can be used, but mixed-mode SPE, which combines both reversed-phase and ion-exchange retention mechanisms, often yields the cleanest extracts and the most significant reduction in matrix effects compared to other sample preparation methods like protein precipitation (PPT) or standard reversed-phase SPE. nih.gov

Phospholipid Depletion: In the analysis of plasma or serum samples, phospholipids (B1166683) are a major source of matrix interference. bioanalysis-zone.com Specialized sample preparation techniques, such as HybridSPE-Phospholipid, are designed to specifically target and remove phospholipids from the sample, which can dramatically reduce matrix interference and increase the analyte response, leading to a more accurate and precise method. bioanalysis-zone.com

Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects

| Technique | Principle | Advantages | Disadvantages | Citation |

|---|---|---|---|---|

| Dilution | Reduces the concentration of all matrix components relative to the analyte. | Simple, fast, and inexpensive. | Reduces analyte concentration, potentially compromising sensitivity; not suitable for trace analysis. | chromatographyonline.commdpi.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on solubility and pH. | Can provide very clean extracts; effective at removing highly polar or nonpolar interferences. | Can be labor-intensive, use large volumes of organic solvents, and may have lower recovery for some analytes. | chromatographyonline.comnih.gov |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. | High analyte recovery and concentration; effective removal of interferences; can be automated. | Method development can be complex; cost of cartridges. | chromatographyonline.comnih.gov |

| Mixed-Mode SPE | Combines multiple retention mechanisms (e.g., reversed-phase and ion-exchange). | Superior cleanup for complex matrices, leading to dramatic reduction in matrix effects. | More complex method development than single-mode SPE. | nih.gov |

Calibration Strategies

Even with optimized sample cleanup, residual matrix effects can persist. Calibration strategies are designed to compensate for these unavoidable interferences.

Matrix-Matched Calibration: This technique involves preparing calibration standards in a blank matrix extract that is free of the analyte. tum.de This approach ensures that the calibrants and the unknown samples experience similar matrix effects, thereby correcting for signal suppression or enhancement. tum.de A primary challenge of this method is obtaining a true blank matrix, as the analyte of interest may be endogenously present. lcms.cz Furthermore, this method does not correct for variations in analyte recovery during the sample preparation steps. tum.de

Standard Addition Method: The standard addition method involves adding known amounts of the analyte to aliquots of the actual sample. mdpi.comdrawellanalytical.com A calibration curve is then constructed for each individual sample, which inherently accounts for the specific matrix effects present in that sample. mdpi.com While highly effective at correcting for matrix-induced effects, this method is time-consuming and labor-intensive, as it requires multiple analyses for a single sample quantification. drawellanalytical.com

Stable Isotope Dilution Analysis (SIDA): Widely considered the gold standard for quantitative mass spectrometry, SIDA involves the use of a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS). nih.govtum.de The SIL-IS, such as D4- or 13C-labeled 4-HYDROXYBENZOYLACRYLIC ACID, is chemically identical to the analyte and co-elutes chromatographically but is distinguishable by its higher mass. tum.de By adding a known amount of the SIL-IS to the sample at the very beginning of the workflow, it experiences the same sample processing losses and ionization effects as the target analyte. tum.de Quantification is based on the response ratio of the analyte to the SIL-IS, which effectively cancels out matrix effects and variations in sample recovery, leading to high accuracy and precision. nih.govtum.de The main limitation of SIDA is the commercial availability and cost of the specific labeled standards. tum.de

Table 2: Research Findings on Calibration Strategies for Complex Matrix Analysis

| Calibration Strategy | Key Research Finding | Applicability for 4-HYDROXYBENZOYLACRYLIC ACID | Citation |

|---|---|---|---|

| Matrix-Matched Calibration (MMC) | Corrects for ionization influence of the matrix but not for losses during sample preparation. tum.de Can be challenging if analyte-free blank matrix is unavailable. lcms.cz | Suitable if a representative blank matrix can be sourced. Requires careful validation of analyte recovery. | tum.delcms.cz |

| Standard Addition Method | Corrects for matrix-induced effects by creating a calibration curve within the sample itself. drawellanalytical.com | Highly accurate for individual samples with unique or highly variable matrices, but low throughput. | longdom.orgdrawellanalytical.com |

| Stable Isotope Dilution Analysis (SIDA) | Considered the most accurate method as the co-eluting SIL-IS compensates for both sample preparation losses and ionization matrix effects. nih.govtum.de Provides high precision and accuracy. nih.gov | The preferred method for achieving the highest level of quantitative accuracy, provided a suitable stable isotope-labeled standard for 4-HYDROXYBENZOYLACRYLIC ACID is available. | nih.govtum.de |

Future Research Directions and Theoretical Perspectives for 4 Hydroxybenzoylacrylic Acid

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling serve as powerful tools in the exploration and understanding of molecular interactions and properties. wikipedia.orgnih.gov These in silico approaches allow for the prediction of molecular behavior, saving time and resources in the drug discovery and development process. For 4-hydroxybenzoylacrylic acid, these computational methods offer a pathway to elucidate its potential therapeutic applications.

In Silico Structure-Activity Relationship (SAR) Prediction

In silico Structure-Activity Relationship (SAR) prediction is a computational method used to forecast the biological activity of a molecule based on its chemical structure. nih.gov This approach is instrumental in identifying promising drug candidates by analyzing how structural modifications affect a compound's efficacy and interaction with biological targets. nih.gov For derivatives of 4-hydroxybenzoylacrylic acid, SAR studies can guide the synthesis of new analogues with potentially enhanced therapeutic effects.

Recent studies on similar phenolic compounds have demonstrated the utility of SAR in predicting biological activity. For instance, in silico screening of flavonoids against the SARS-CoV-2 main protease revealed that specific structural features were crucial for their inhibitory activity. nih.gov This highlights how computational tools can effectively screen libraries of compounds and predict their potential as drug candidates. nih.gov

Molecular Docking and Dynamics Simulations for Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or nucleic acid. jscimedcentral.com This method is crucial for understanding the binding mechanism of a ligand to its receptor, which is a key aspect of drug design. jscimedcentral.comresearchgate.net Following docking, molecular dynamics (MD) simulations can provide insights into the stability and dynamics of the ligand-receptor complex over time. nih.govnih.govrsc.org

Molecular docking studies have been successfully employed to identify and optimize inhibitors for various therapeutic targets. For example, in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), molecular docking was used to predict the binding modes of marine compounds, with subsequent analysis revealing key interactions with amino acid residues like Glu205, Glu206, and Tyr666. mdpi.com Similarly, docking studies on novel 4'-hydroxybiphenyl-4-carboxylic acid derivatives as potential EGFR allosteric inhibitors helped in identifying compounds with favorable binding energies and interaction profiles. nih.govvietnamjournal.ru

Molecular dynamics simulations further enhance the understanding of these interactions by simulating the movement of atoms and molecules over time. schrodinger.commdpi.commdpi.com These simulations can reveal the dynamic stability of protein-ligand complexes and identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.commdpi.comresearchgate.net For instance, MD simulations of DPP-4-ligand complexes showed that stable RMSD values below 3 Å indicated the rigidity and stability of the complexes throughout the simulation period. mdpi.com

Table 1: Key Computational Techniques in Drug Discovery

| Computational Technique | Application | Example |

|---|---|---|

| In Silico SAR | Predicts biological activity from chemical structure. | Screening flavonoids for antiviral activity. nih.gov |

| Molecular Docking | Predicts the binding orientation of a ligand to its target. | Identifying potential inhibitors for DPP-4 and EGFR. mdpi.comnih.govvietnamjournal.ru |

| Molecular Dynamics | Simulates the movement of atoms to assess complex stability. | Analyzing the stability of DPP-4-ligand complexes. mdpi.com |

Development of Advanced Synthetic Strategies and Green Chemistry Protocols

The synthesis of 4-hydroxybenzoylacrylic acid and its derivatives can be optimized through the adoption of advanced synthetic strategies and green chemistry principles. Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comnih.gov

One promising green chemistry approach is the use of microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating methods. chemmethod.com For example, the synthesis of hydrazide derivatives from ethyl p-hydroxybenzoate was achieved in just 3 minutes with a 93% yield using a microwave, whereas conventional reflux required 2 hours for a 65% yield. chemmethod.com Furthermore, utilizing water as a solvent instead of organic solvents minimizes environmental impact. chemmethod.com